Diethyl 2-(2-methyl-1-nitropropan-2-yl)malonate
Overview
Description
Diethyl 2-(2-methyl-1-nitropropan-2-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a nitro group and a malonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-methyl-1-nitropropan-2-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-methyl-1-nitropropan-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the α-carbon position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium ethoxide are typically employed
Major Products Formed
Oxidation: Amines and carboxylic acids.
Reduction: Alcohols and carboxylic acids.
Substitution: Various substituted malonates
Scientific Research Applications
Diethyl 2-(2-methyl-1-nitropropan-2-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 2-(2-methyl-1-nitropropan-2-yl)malonate involves the formation of enolate ions, which act as nucleophiles in various reactions. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The ester groups can undergo hydrolysis and decarboxylation, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the nitro group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.
Diethyl ethoxymethylenemalonate: Contains an ethoxymethylene group instead of a nitro group
Uniqueness
The nitro group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 2-(2-methyl-1-nitropropan-2-yl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-5-17-9(13)8(10(14)18-6-2)11(3,4)7-12(15)16/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNPUMYQKVROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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